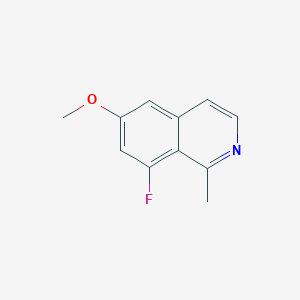

8-Fluoro-6-methoxy-1-methylisoquinoline

Description

8-Fluoro-6-methoxy-1-methylisoquinoline is a fluorinated isoquinoline derivative characterized by a methoxy group at position 6, a fluorine atom at position 8, and a methyl group at position 1 of the isoquinoline core. The fluorine atom likely enhances metabolic stability and electronic effects, while the methoxy group contributes to solubility and hydrogen-bonding interactions. The methyl group at position 1 may increase lipophilicity, influencing bioavailability and pharmacokinetics. Such compounds are often explored in pharmaceutical and agrochemical research due to their tunable reactivity and bioactivity .

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

8-fluoro-6-methoxy-1-methylisoquinoline |

InChI |

InChI=1S/C11H10FNO/c1-7-11-8(3-4-13-7)5-9(14-2)6-10(11)12/h3-6H,1-2H3 |

InChI Key |

VQCXFTBEMVIFHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=CC(=CC(=C12)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methoxy-1-methylisoquinoline typically involves the introduction of fluorine and methoxy groups onto the isoquinoline scaffold. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a suitable isoquinoline derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Methoxylation can be performed using methanol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-methoxy-1-methylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding quinoline N-oxide derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives with different functional groups.

Scientific Research Applications

8-Fluoro-6-methoxy-1-methylisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methoxy-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Electronic and Reactivity Differences

- Fluorine vs. Chlorine Substituents: The 8-Fluoro group in the target compound is smaller and more electronegative than the 1-Cl in 1-Chloro-6-methoxy-isoquinoline, reducing steric hindrance and increasing electron-withdrawing effects. This enhances stability against oxidative degradation compared to chlorine .

- Methoxy vs. Amino Groups: The 6-OCH₃ group in the target compound is electron-donating, whereas 8-NH₂ in 8-Amino-isoquinoline is strongly electron-donating. This difference impacts reactivity in electrophilic aromatic substitution; methoxy derivatives may favor meta-directing effects, while amino groups activate ortho/para positions .

- Methyl vs. In contrast, the 8-COOCH₃ group in Methyl 6-fluoroisoquinoline-8-carboxylate introduces polarity, aiding solubility in aqueous environments .

Biological Activity

8-Fluoro-6-methoxy-1-methylisoquinoline is a synthetic compound belonging to the isoquinoline family. Its unique structure, characterized by the presence of a fluorine atom at the 8-position and a methoxy group at the 6-position, has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Structural Properties

The structural modifications provided by the fluorine and methoxy groups enhance the compound's lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets, facilitating the compound's penetration through biological membranes and its engagement with various enzymes.

The mechanism of action of this compound involves interactions with specific molecular pathways. The fluorine atom increases lipophilicity, while the methoxy group can participate in hydrogen bonding, influencing binding affinity and selectivity for biological targets. This dual functionality is believed to enhance its efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structural characteristics that enhance its interaction with cellular targets are believed to contribute to its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria, including Staphylococcus aureus.

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging between 15-30 µM across different cancer types. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Fluorination : Using reagents like Selectfluor under mild conditions.

- Methoxylation : Conducted using methanol in the presence of sodium hydride.

These methods can be optimized for industrial production to ensure high yield and purity.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Fluoro-1-methylisoquinoline | Fluorine at position 6 | Antimicrobial |

| 8-Fluoro-1-methylisoquinoline | Fluorine at position 8 | Limited studies |

| This compound | Fluorine at position 8, Methoxy at position 6 | Antimicrobial, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.